molecular formula C19H18F2N2O4S B2665529 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1060190-12-6

2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B2665529
CAS RN: 1060190-12-6
M. Wt: 408.42
InChI Key: AOLCZTYOQFPXPM-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a tetrahydrofuran ring, an indole ring, and a benzenesulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of functionalized tetrahydrofuran derivatives typically involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indole ring is a key structural feature in many bioactive compounds and can bind with high affinity to multiple receptors . The tetrahydrofuran ring is a cyclic ether .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide, playing crucial roles in physiological processes such as respiration, acid-base balance, and ion exchange. Inhibitors of CAs have therapeutic applications in the treatment of diseases like glaucoma, epilepsy, and certain types of cancer. Research on fluorinated benzenesulfonamides, including compounds structurally related to 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, has demonstrated significant inhibitory activity against various CA isozymes. These studies show that the introduction of fluorine atoms into the benzenesulfonamide scaffold enhances binding affinity towards CA isozymes, offering a pathway for the development of potent and selective CA inhibitors (Dudutienė et al., 2013), (Pala et al., 2014).

Fluorine Chemistry and Synthetic Methodologies

Fluorine chemistry is pivotal in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms impart to molecules, such as increased lipophilicity, stability, and bioactivity. Compounds like 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide serve as key intermediates in the synthesis of fluorinated analogues of bioactive molecules. The presence of fluorine can significantly alter the chemical and physical properties of these molecules, enhancing their pharmacological profile. Asymmetric fluorocyclizations of alkenes, for instance, are a method to incorporate fluorine into cyclic structures, providing access to fluorinated analogues of natural products and potential therapeutic agents (Wolstenhulme & Gouverneur, 2014).

properties

IUPAC Name

2,5-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O4S/c20-13-4-6-15(21)18(10-13)28(25,26)22-14-5-3-12-7-8-23(16(12)11-14)19(24)17-2-1-9-27-17/h3-6,10-11,17,22H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLCZTYOQFPXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

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